molecular formula C13H13NO3S B8046385 2-(Anilinomethyl)benzenesulfonic acid

2-(Anilinomethyl)benzenesulfonic acid

Cat. No.: B8046385
M. Wt: 263.31 g/mol
InChI Key: OQHVHWFNQQVYLC-UHFFFAOYSA-N
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Description

2-(Anilinomethyl)benzenesulfonic acid is a benzenesulfonic acid derivative featuring an anilinomethyl (–CH₂–C₆H₄–NH₂) substituent at the ortho position of the benzene ring. This compound combines the sulfonic acid group's strong acidity and hydrophilicity with the aromatic amine's reactivity, making it valuable in organic synthesis, catalysis, and pharmaceutical applications.

Properties

IUPAC Name

2-(anilinomethyl)benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c15-18(16,17)13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-9,14H,10H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHVHWFNQQVYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=CC=C2S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The properties and applications of benzenesulfonic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Comparison of Benzenesulfonic Acid Derivatives
Compound Name Substituents Molecular Formula Key Properties/Applications Reference ID
2-((4-Aminophenyl)amino)-5-nitrobenzenesulfonic acid –NH–C₆H₄–NH₂ (para), –NO₂ (meta) C₁₂H₁₁N₃O₅S Anticancer activity (TrkA receptor inhibition)
2-Amino-4-chloro-5-methylbenzenesulfonic acid –NH₂ (ortho), –Cl (para), –CH₃ (meta) C₇H₈ClNO₃S Intermediate in dye synthesis; high solubility in polar solvents
3-(Diphenylphosphino)benzenesulfonic acid sodium salt –P(C₆H₅)₂ (meta) C₁₈H₁₅NaO₃PS Water-soluble ligand for Ru-catalyzed hydrogenation
2-Amino-6-hydroxybenzenesulfonic acid –NH₂ (ortho), –OH (meta) C₆H₇NO₄S Biochemical reagent; pH-sensitive fluorescence
N-ethyl-N-benzyl aniline-3′-sulfonic acid –CH₂–N(C₂H₅)(C₆H₅) (meta) C₁₅H₁₇NO₃S Surfactant or phase-transfer catalyst

Key Findings from Comparative Studies

Acidity and Solubility: Electron-withdrawing groups (e.g., –NO₂ in ) enhance sulfonic acid acidity, improving water solubility. Conversely, alkyl groups (e.g., –CH₃ in ) reduce acidity but increase lipophilicity. The –OH group in 2-amino-6-hydroxybenzenesulfonic acid enables pH-dependent fluorescence modulation, a property absent in non-hydroxylated analogs .

Biological Activity :

  • Nitro-substituted derivatives (e.g., ) exhibit superior anticancer activity due to enhanced electrophilicity and receptor binding .
  • Chlorinated analogs (e.g., ) are less bioactive but serve as stable intermediates in agrochemical synthesis.

Catalytic Applications :

  • Phosphine-substituted derivatives (e.g., ) form stable complexes with transition metals, enabling efficient hydrogenation in aqueous media.
  • Ethyl-benzyl amine substituents (e.g., ) enhance surface activity, making them suitable for micelle formation in biphasic systems.

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